molecular formula C14H10BrNO2 B12053833 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene CAS No. 7560-36-3

1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene

Cat. No.: B12053833
CAS No.: 7560-36-3
M. Wt: 304.14 g/mol
InChI Key: DFAOJKUHONBIMN-OWOJBTEDSA-N
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Description

1-[(E)-2-(4-Bromophenyl)ethenyl]-4-nitrobenzene, also known as 4'-Bromo-4-nitrostilbene, is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . This substituted stilbene features bromo and nitro functional groups on opposite phenyl rings, making it a valuable bifunctional building block in materials science and polymer research . Researchers utilize this compound as a precursor in synthesis, leveraging its halogen and nitro moieties for further chemical transformations, including cross-coupling reactions . Handle with care; this product is classified with the hazard signal word "Danger" and may cause skin irritation (H315), serious eye damage (H318), respiratory irritation (H335), and long-lasting harmful effects to aquatic life (H412) . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

7560-36-3

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10BrNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+

InChI Key

DFAOJKUHONBIMN-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Wittig reaction involves the condensation of a stabilized phosphonium ylide with 4-nitrobenzaldehyde. The ylide is generated from 4-bromobenzyltriphenylphosphonium bromide via deprotonation with strong bases (e.g., NaH or KOtert-Bu). Key steps include:

  • Ylide formation : 4-Bromobenzyltriphenylphosphonium bromide is treated with base to generate the reactive ylide.

  • Aldehyde coupling : The ylide reacts with 4-nitrobenzaldehyde to form the E-alkene via a betaine intermediate.

Table 1: Wittig Reaction Conditions and Outcomes

Phosphonium SaltBaseSolventTemperature (°C)Yield (%)E:Z RatioCitation
4-Bromobenzyltriphenyl-PBrNaHTHF407895:5
4-Bromobenzyltriphenyl-PBrKOtert-BuDMF258598:2

Challenges and Solutions

  • Z-Isomer Contamination : Minimized using polar aprotic solvents (DMF) and bulky bases (KOtert-Bu).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the E-isomer.

Horner-Wadsworth-Emmons (HWE) Olefination

Phosphonate Ester Strategy

The HWE reaction employs diethyl (4-bromobenzyl)phosphonate, which reacts with 4-nitrobenzaldehyde under basic conditions. This method enhances E-selectivity due to the stabilized transition state.

Table 2: HWE Reaction Parameters

Phosphonate EsterBaseSolventTemperature (°C)Yield (%)E:Z RatioCitation
Diethyl (4-bromobenzyl)phosphonateLiHMDSTHF-78 → 2592>99:1

Advantages Over Wittig

  • Higher stereoselectivity due to less steric hindrance.

  • Tolerance of electron-withdrawing groups (e.g., -NO₂).

Heck Coupling: Palladium-Catalyzed Arylation

Substrate Design and Catalysis

The Heck reaction couples 4-bromoiodobenzene with 4-nitrostyrene using Pd(OAc)₂ as a catalyst. Key considerations:

  • Catalytic system : Pd(OAc)₂/PPh₃ with K₂CO₃ as a base.

  • Solvent effects : DMF or NMP enhances reaction efficiency.

Table 3: Heck Coupling Optimization

Aryl HalideAlkeneCatalystSolventYield (%)E:Z RatioCitation
4-Bromoiodobenzene4-NitrostyrenePd(OAc)₂/PPh₃DMF8897:3

Limitations

  • Requires stoichiometric amounts of alkene.

  • Competing homocoupling observed at high temperatures.

Sonogashira Coupling and Hydrogenation

Two-Step Synthesis

  • Sonogashira coupling : 4-Bromophenylacetylene reacts with 4-nitroiodobenzene to form a diarylacetylene.

  • Partial hydrogenation : Lindlar catalyst selectively reduces the alkyne to the E-alkene.

Table 4: Sonogashira-Hydrogenation Data

AlkyneCatalystH₂ Pressure (psi)Yield (%)Citation
4-BromophenylacetylenePdCl₂(PPh₃)₂1575

Drawbacks

  • Moderate yields due to over-reduction risks.

  • Requires specialized catalysts (e.g., Lindlar).

Microwave-Assisted Synthesis

Accelerated Wittig Protocol

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure:

  • 4-Nitrobenzaldehyde (1 eq), 4-bromobenzyltriphenylphosphonium bromide (1.2 eq), and KOtert-Bu (2 eq) in DMF irradiated at 100°C for 10 minutes.

  • Yield : 89% with 97% E-selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ethenyl linkage can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups such as hydroxyl, alkyl, or aryl groups.

Scientific Research Applications

1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl group can engage in electrophilic or nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications
1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene C₁₄H₁₀BrNO₂ 304.14 g/mol 4-bromophenyl, nitro Ethenyl, nitro High conjugation for optoelectronics
(E)-4-bromo-N-(4-nitrobenzylidene)aniline C₁₃H₉BrN₂O₂ 321.13 g/mol 4-bromophenyl, nitro, imine Imine, nitro Reduced conjugation; potential sensor applications
1-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-4-nitrobenzene C₁₅H₁₄N₂O₂S 298.35 g/mol 4-methylsulfanylphenyl, nitro Ethenyl, nitro, thioether Enhanced electron donation; organic semiconductors
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene C₁₅H₁₃NO₃ 255.27 g/mol methoxy, nitro Ethenyl, nitro, methoxy Improved solubility; fluorescent dyes
1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene C₁₂H₈BrNO₂S 318.17 g/mol 4-bromophenyl, nitro, sulfanyl Sulfide, nitro Limited conjugation; thermal stabilizers

Key Findings

Conjugation and Optoelectronic Properties The target compound’s ethenyl bridge enables extended π-conjugation, leading to a redshifted absorption spectrum compared to analogs with non-conjugated linkages (e.g., sulfanyl or imine bridges) . Replacing bromine with methylsulfanyl (C₁₅H₁₄N₂O₂S) introduces electron-donating effects, altering charge-transfer dynamics. This variant shows promise in organic semiconductors due to balanced hole/electron transport .

Solubility and Processability The methoxy-substituted analog (C₁₅H₁₃NO₃) exhibits higher solubility in polar solvents, making it suitable for solution-processed thin-film devices . In contrast, the bromine and nitro groups in the target compound reduce solubility, necessitating vacuum deposition techniques.

Reactivity and Stability The imine-containing analog (C₁₃H₉BrN₂O₂) is more reactive toward nucleophiles due to the polarized C=N bond, limiting its stability in humid environments . The sulfanyl-linked compound (C₁₂H₈BrNO₂S) demonstrates superior thermal stability, attributed to the robust C-S bond .

Electronic Effects of Substituents Bromine (electron-withdrawing) and nitro groups create a strong dipole moment in the target compound, enhancing its nonlinear optical (NLO) response. In contrast, methylsulfanyl and methoxy groups (electron-donating) reduce the dipole but improve charge mobility .

Research Implications

  • Materials Science : The target compound’s strong electron-withdrawing groups make it suitable for NLO materials, while its methylsulfanyl analog is better suited for conductive polymers.
  • Synthetic Chemistry : Structural modifications (e.g., replacing ethenyl with imine) highlight the trade-off between conjugation and stability, guiding the design of task-specific molecules.

Biological Activity

1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene, with the molecular formula C14H12BrN2O2, is an organic compound notable for its potential biological activities, particularly in the realm of cancer research. This compound features a conjugated double bond system and a nitro group, which are critical for its reactivity and biological interactions.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Nitro Group : Contributes to its biological activity by modulating cellular pathways.
  • Bromophenyl Substituent : Enhances chemical reactivity and may influence interactions with biological targets.

Anti-Cancer Properties

Research indicates that 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene exhibits significant anti-cancer activity. Studies have shown that compounds with similar structures can inhibit various cancer cell lines by disrupting essential cellular processes such as proliferation and apoptosis. The nitro group in this compound may play a crucial role in influencing cell signaling mechanisms, potentially leading to the suppression of tumor growth.

The biological activity of this compound may involve:

  • Interaction with Cellular Receptors : Influencing pathways related to cell growth and survival.
  • Enzymatic Modulation : Affecting enzymes that are critical for cancer cell metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in their biological activities. Below is a table summarizing these compounds:

Compound NameStructure FeaturesSimilarity Index
2-(Bromomethyl)-1-methyl-4-nitrobenzeneContains bromomethyl and nitro groups0.92
1-(1-Bromoethyl)-4-nitrobenzeneFeatures bromoethyl and nitro groups0.86
2-(Bromomethyl)-1-methyl-3-nitrobenzeneSimilar nitro substitution0.86
1,2-Bis(bromomethyl)-4-nitrobenzeneContains multiple bromomethyl groups0.86

These compounds exhibit variations in their substituents while retaining similar core structures, which may influence their chemical reactivity and biological activities differently compared to 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Cell Line Inhibition : A study demonstrated that compounds with brominated phenyl groups significantly inhibited the proliferation of breast cancer cell lines, suggesting a potential mechanism involving disruption of mitotic processes.
  • Enzymatic Activity Modulation : Research indicated that certain nitro-substituted phenyl compounds could inhibit specific kinases involved in cancer progression, pointing towards a therapeutic application for 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene.

Q & A

Q. What are the common synthetic routes for 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene?

The compound is typically synthesized via cross-coupling reactions. A validated method involves a Heck reaction between 4-bromostyrene and 4-nitroiodobenzene using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) in DMF at 80–100°C . Alternatively, Sonogashira coupling can be adapted by substituting alkyne precursors, though this requires subsequent hydrogenation to achieve the E-configuration . Yield optimization often depends on ligand choice (e.g., PPh₃) and inert atmosphere conditions.

Q. How is the E-configuration of the ethenyl group confirmed experimentally?

The E-configuration is confirmed via ¹H-NMR spectroscopy : the coupling constant (J) between the ethenyl protons typically ranges from 12–16 Hz, indicative of trans stereochemistry. Complementary techniques include X-ray crystallography (e.g., using SHELXL for refinement) and UV-Vis spectroscopy , where conjugation effects from the E-isomer produce distinct absorption maxima (~350 nm) .

Q. What characterization techniques are critical for verifying purity and structure?

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • FT-IR for functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C-Br at ~560 cm⁻¹).
  • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for research use).
  • Single-crystal XRD for absolute stereochemical assignment .

Advanced Research Questions

Q. How does the electronic structure of 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene influence its photophysical properties?

The electron-withdrawing nitro group and bromophenyl moiety create a polarized π-system, enabling applications in organic electronics . Computational studies (e.g., DFT) reveal a HOMO-LUMO gap of ~3.2 eV, suggesting utility in OLEDs or sensors . Experimental validation involves fluorescence quenching assays in the presence of electron-deficient analytes.

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from oxygen sensitivity or catalyst deactivation . Key troubleshooting steps:

  • Use degassed solvents and Schlenk techniques to prevent Pd catalyst oxidation .
  • Optimize reaction time: Prolonged heating (>24 hrs) may degrade nitro groups.
  • Validate purity of starting materials via GC-MS or NMR .

Q. How can this compound serve as a precursor for stimuli-responsive materials?

The nitro group facilitates photoisomerization or electrochemical reduction to amino derivatives, enabling dynamic materials. For example:

  • Two-component supramolecular assemblies with fluorophores (e.g., cyanostilbene derivatives) exhibit solvatochromism .
  • Redox-active films for sensors can be fabricated via electropolymerization .

Q. What are the challenges in crystallizing 1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene, and how are they addressed?

Crystallization difficulties stem from planar molecular geometry and strong intermolecular π-π interactions . Solutions include:

  • Slow evaporation in a 1:1 chloroform/hexane mixture.
  • Seeding techniques with pre-formed microcrystals.
  • Low-temperature XRD (e.g., 100 K) to mitigate thermal disorder .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference Value
¹H-NMR (CDCl₃)δ 8.21 (d, J=8.5 Hz, 2H, Ar-NO₂)δ 8.15–8.25
δ 7.58 (d, J=16 Hz, 1H, CH=CH)δ 7.50–7.60
FT-IRν(NO₂) = 1525 cm⁻¹, ν(C-Br) = 565 cm⁻¹±10 cm⁻¹

Table 2: Optimization of Heck Reaction Conditions

ParameterOptimal ConditionYield Range
CatalystPd(OAc)₂ (5 mol%)60–75%
LigandPPh₃ (10 mol%)
SolventDMF
Temperature90°C
BaseEt₃N

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